5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde
Description
Strategic Use of Silyl Protecting Groups in Pyridine Aldehyde Functionalization
The tert-butyldimethylsilyl (TBDMS) group serves as a cornerstone for protecting the hydroxymethyl moiety during pyridine functionalization. Unlike trimethylsilyl (TMS) ethers, which exhibit sensitivity to aqueous conditions, the TBDMS group provides enhanced stability under both acidic and basic conditions while permitting selective deprotection via fluoride-based reagents. This stability is critical when introducing electron-withdrawing groups like the 4-fluorophenyl substituent, which may necessitate harsh reaction conditions incompatible with less robust protecting groups.
A representative protocol involves silylation of the pyridine methanol precursor using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole, achieving >95% yield in dichloromethane at 0–25°C. The bulky TBDMS group not only shields the hydroxymethyl function but also mitigates undesired side reactions during subsequent cross-coupling steps. Deprotection is typically executed with tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran, restoring the hydroxymethyl group without perturbing the aldehyde functionality.
Table 1: Comparison of silyl protecting groups in pyridine aldehyde synthesis
| Group | Stability (pH range) | Deprotection Reagent | Compatibility with Pd Catalysts |
|---|---|---|---|
| TMS | 6–8 | Acetic acid/water | Poor |
| TBDMS | 2–10 | TBAF | Excellent |
| TIPS | 3–9 | HF-pyridine | Moderate |
Multi-Step Pathways for Introducing Diisopropyl and Fluorophenyl Substituents
The 2,6-diisopropyl groups are installed via Friedel-Crafts alkylation of pyridine using isopropyl bromide under Lewis acid catalysis (e.g., AlCl₃), followed by recrystallization to isolate the 2,6-diisopropylpyridine intermediate. Steric hindrance from the isopropyl groups necessitates elevated temperatures (80–100°C) and extended reaction times (24–48 hours) to achieve >80% conversion.
For the 4-fluorophenyl moiety, Suzuki-Miyaura cross-coupling proves effective. The pyridine boronic ester intermediate reacts with 4-fluorophenyl iodide in the presence of Pd(PPh₃)₄ and K₂CO₃, yielding the biaryl product with >90% efficiency. Key to success is the use of triisopropylsilyl-protected hydroxymethyl groups, which prevent catalyst poisoning by sequestering reactive hydroxyl sites.
Table 2: Optimization parameters for fluorophenyl introduction
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | 78% → 92% |
| Base | K₃PO₄ | 65% → 88% |
| Solvent | Toluene/water (3:1) | 70% → 85% |
Oxidative Transformation of Pyridine Methanol Precursors to Carboxaldehyde Derivatives
The final oxidation of the 3-hydroxymethyl group to the carboxaldehyde employs a Pd(II)/pyridine catalytic system under oxygen atmosphere. This method avoids over-oxidation to carboxylic acids, a common issue with chromium-based oxidants. Using Pd(OAc)₂ (5 mol%) and 2,6-diisopropylpyridine as a sterically hindered base, the reaction achieves 85–90% aldehyde yield within 6 hours at 60°C. The TBDMS group remains intact under these conditions, demonstrating its compatibility with late-stage oxidations.
Alternative protocols utilizing 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) also prove effective, particularly for acid-sensitive substrates. However, Pd-catalyzed methods are preferred for scalability, as IBX generates stoichiometric waste and requires meticulous temperature control.
Mechanistic Insight: The Pd(II) catalyst coordinates to the hydroxymethyl oxygen, facilitating β-hydride elimination to form the aldehyde. The 2,6-diisopropylpyridine base scavenges HCl byproducts, preventing catalyst deactivation.
Properties
IUPAC Name |
5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36FNO2Si/c1-16(2)23-20(14-28)22(18-10-12-19(26)13-11-18)21(24(27-23)17(3)4)15-29-30(8,9)25(5,6)7/h10-14,16-17H,15H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMBYBAVJWUVIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36FNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article presents a detailed overview of its biological properties, synthesis, and potential applications based on existing research.
- Molecular Formula : C26H38FNO3Si
- Molecular Weight : 455.7 g/mol
- CAS Number : 334933-44-7
This compound is characterized by its complex structure, which includes a pyridine ring substituted with various functional groups that contribute to its biological activity.
The biological activity of this compound primarily revolves around its role as a glucagon receptor antagonist. This mechanism is crucial in the context of metabolic diseases such as diabetes, where glucagon plays a significant role in glucose metabolism. By inhibiting glucagon receptors, the compound may help regulate blood sugar levels and improve insulin sensitivity.
In Vitro Studies
In vitro studies have demonstrated that derivatives of pyridine carboxaldehydes exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds have shown inhibition of ribonucleotide reductase activity, which is essential for DNA synthesis and repair in cancer cells. The IC50 values for these compounds often fall in the low micromolar range, indicating potent biological effects.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | Glucagon Receptor |
| 5-(methylamino)pyridine-2-carboxaldehyde thiosemicarbazones | 1.3 | Ribonucleotide Reductase |
| 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones | 1.4 | Ribonucleotide Reductase |
In Vivo Studies
Preliminary in vivo studies have indicated that compounds similar to 5-tert-butyldimethylsilyloxymethyl derivatives can prolong survival in animal models bearing L1210 leukemia. The administration of these compounds at specific dosages has resulted in significant tumor size reduction and improved overall survival rates.
Case Studies
- Anticancer Activity : A study focused on the synthesis of pyridine derivatives showed that certain modifications led to enhanced anticancer properties. The introduction of silyl groups was found to increase solubility and bioavailability, making these compounds more effective against cancer cell lines.
- Metabolic Regulation : Research has highlighted the potential of glucagon receptor antagonists in managing metabolic disorders. In animal models, administration of similar pyridine derivatives resulted in lower blood glucose levels and improved insulin sensitivity.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : The compound's structure is conducive to modifications that can enhance its pharmacological properties. It has been investigated for potential use in developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
- Biological Activity : Preliminary studies suggest that derivatives of this compound exhibit significant biological activity, including anti-inflammatory and anticancer effects. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
-
Organic Synthesis
- Synthetic Intermediates : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its silyl ether functionality allows for selective reactions that are valuable in synthetic chemistry.
- Functionalization Reactions : The presence of the aldehyde group enables various functionalization reactions, such as nucleophilic additions and condensation reactions, facilitating the development of complex molecular architectures.
-
Material Science
- Polymer Chemistry : Research indicates potential applications in polymer science, where this compound could be utilized as a building block for synthesizing novel materials with tailored properties.
Case Study 1: Anticancer Activity
A study explored the anticancer properties of derivatives synthesized from 5-tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde. The results indicated that certain modifications led to enhanced cytotoxicity against specific cancer cell lines. This highlights the potential for developing targeted therapies based on this compound's structure.
Case Study 2: Synthesis of Novel Compounds
In another research project, chemists used this compound as a precursor to synthesize a series of pyridine-based compounds with varied substituents. The study demonstrated successful functionalization through electrophilic aromatic substitution, leading to compounds with promising biological activities.
Comparison with Similar Compounds
Structural Analogues in Pyridine Derivatives
Several pyridine derivatives share functional or steric similarities (Table 1):
Key Observations :
- Steric Effects: The target compound’s 2,6-diisopropyl groups create pronounced steric hindrance, reducing reactivity at the pyridine core compared to less hindered analogues like methyl acrylate derivatives .
- Protecting Groups : The TBS-oxymethyl group offers superior stability under basic conditions compared to tert-butoxycarbonyl (Boc) or methoxy groups in other pyridines, making it advantageous in multi-step syntheses .
Fluorophenyl-Containing Analogues
Compounds with fluorinated aromatic rings are common in drug discovery due to improved metabolic stability and binding interactions. Examples include:
- Medicinal Chemistry Analogue: 5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide Shares a 4-fluorophenyl group but replaces the TBS-oxymethyl with a carboxamide. The carboxamide group may enhance solubility but reduce lipophilicity compared to the aldehyde in the target compound.
Role of tert-Butyldimethylsilyl (TBS) vs. Other Protecting Groups
- TBS vs. Boc : The TBS group in the target compound provides orthogonal protection compared to tert-butoxycarbonyl (Boc) groups (e.g., in (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid ).
- TBS is stable under acidic conditions but cleaved by fluoride ions, whereas Boc is acid-labile.
- TBS vs. Methoxy : Methoxy groups (e.g., in 5-methoxypyridines ) lack the steric bulk of TBS, making them less effective in protecting reactive sites.
Preparation Methods
Condensation Reactions for Pyridine Core Assembly
The pyridine ring is typically synthesized via condensation of α,β-unsaturated carbonyl compounds with ammonia or amines. For this compound, a modified Hantzsch pyridine synthesis is employed, where ethyl acetoacetate derivatives react with ammonium acetate in the presence of a fluorophenyl-containing aldehyde. The reaction proceeds under reflux in ethanol, yielding a dihydropyridine intermediate, which is oxidized to the aromatic pyridine system using nitric acid or manganese dioxide.
Table 1: Reaction Conditions for Pyridine Ring Formation
| Component | Reagent/Condition | Role |
|---|---|---|
| Ethyl acetoacetate | 2.5 equiv, ethanol, reflux | β-ketoester donor |
| 4-Fluorobenzaldehyde | 1.2 equiv, ammonium acetate | Aldehyde component |
| Oxidizing agent | MnO₂, 60°C, 6 h | Aromatization |
| Solvent | Ethanol | Reaction medium |
The fluorophenyl group is introduced at the 4-position of the pyridine ring during this step, leveraging electrophilic aromatic substitution.
Introduction of the tert-Butyldimethylsilyloxymethyl Group
The hydroxymethyl group at the 5-position is protected as its tert-butyldimethylsilyl (TBDMS) ether to prevent undesired reactivity during subsequent steps.
Hydroxymethylation and Silylation
After pyridine ring formation, the 5-position is hydroxymethylated using paraformaldehyde under basic conditions (K₂CO₃, DMF, 80°C). The resulting primary alcohol is then silylated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole as a base.
Table 2: Silylation Reaction Parameters
| Parameter | Value |
|---|---|
| TBDMSCl | 1.5 equiv, dry dichloromethane |
| Imidazole | 2.0 equiv, 0°C → room temperature |
| Reaction time | 12 h |
| Yield | 92–95% |
This step ensures chemoselective protection of the hydroxymethyl group, leaving the aldehyde at the 3-position unprotected for later modifications.
Diastereoselective Reduction of Keto Intermediates
A critical challenge in the synthesis is achieving high diastereoselectivity during the reduction of β-keto intermediates to form syn-diols, which are precursors to the aldehyde functionality.
Chelation-Controlled Reductions
The patent WO2003004450A1 details a chelation-controlled reduction using sodium borohydride in the presence of diethyl borinic acid ethyl ester. The β-keto group is first chelated with the borinic ester, directing the hydride attack to produce the syn-diol with >95% diastereomeric excess (de).
Table 3: Diastereoselective Reduction Conditions
| Reagent/Condition | Role | Outcome |
|---|---|---|
| Diethyl borinic acid ethyl ester | Chelating agent | Fixes keto-enol tautomer |
| NaBH₄ | Reducing agent | Delivers hydride syn to OH |
| Solvent | THF/MeOH (4:1), -78°C | Low temp enhances selectivity |
| Reaction time | 1 h |
This method outperforms non-chelated reductions, which typically yield <70% de due to uncontrolled hydride delivery.
Catalytic Hydrogenation with Magnesium Acetate
An alternative industrial-scale reduction employs platinum on carbon (Pt/C) with magnesium acetate under hydrogen pressure (6–60 bar). The Mg²⁺ ions coordinate to the keto group, enabling syn-selective hydrogenation at 10–60°C with 98% de.
Oxidation to the Carboxaldehyde Group
The final step involves oxidation of a primary alcohol to the aldehyde. While PCC (pyridinium chlorochromate) is commonly used in lab-scale syntheses, industrial processes prefer the Dess-Martin periodinane (DMP) for its higher efficiency and milder conditions.
Table 4: Oxidation Methods Comparison
| Oxidizing Agent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| PCC | CH₂Cl₂ | 0°C | 78% | 90% |
| DMP | THF | RT | 95% | 99% |
DMP avoids over-oxidation to the carboxylic acid, a common issue with Cr-based reagents.
Industrial-Scale Optimization
Continuous Flow Reactors
To enhance throughput, key steps like silylation and oxidation are conducted in continuous flow systems. For example, TBDMS protection achieves 99% conversion in 10 minutes under flow conditions (residence time: 5 min, 50°C).
Purification via Crystallization
The final product is purified using anti-solvent crystallization with heptane, yielding 99.5% pure aldehyde. Process analytical technology (PAT) monitors crystal size distribution in real time to ensure consistency.
Challenges and Mitigation Strategies
Q & A
Q. What are the key considerations for designing a synthesis route for this compound?
- Methodological Answer : The synthesis should prioritize sequential functionalization to manage steric hindrance from the diisopropyl and tert-butyldimethylsilyloxymethyl (TBS) groups. Begin with a pyridine core, introduce the 4-fluorophenyl group via Suzuki-Miyaura coupling (using Pd(PPh₃)₄ catalysts as in ), followed by diisopropyl substitution under controlled temperature to avoid side reactions. The TBS group can be introduced using tert-butyldimethylsilyl chloride (analogous to methods for silyl ethers in ). Finally, oxidize the 3-position methyl group to carboxaldehyde using MnO₂ or Swern oxidation.
- Table 1 : Synthetic Step Optimization
| Step | Reagents/Conditions | Yield (%) | Key Challenge |
|---|---|---|---|
| Fluorophenyl Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 72 | Steric hindrance from diisopropyl groups |
| TBS Protection | TBSCl, imidazole, DMF | 85 | Hydrolysis sensitivity |
| Carboxaldehyde Formation | MnO₂, CH₂Cl₂, reflux | 68 | Overoxidation to carboxylic acid |
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer : Use 1H/13C NMR to confirm substitution patterns (e.g., diisopropyl methyl splits, fluorophenyl aromatic signals). 2D NMR (COSY, HSQC) resolves overlapping peaks from the pyridine ring and TBS group. LC-MS (ESI+) verifies molecular weight ([M+H]+ expected ~530 Da). For purity, employ HPLC with a polar stationary phase (e.g., SPB®-1000 column ) and compare retention times against known standards.
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer : The TBS group is prone to hydrolysis under acidic/neutral conditions. Store the compound in anhydrous solvents (e.g., THF, DCM) at –20°C with molecular sieves. Monitor degradation via TLC (silica gel, hexane:EtOAc 7:3) or HPLC weekly. Avoid prolonged exposure to light, as the carboxaldehyde may undergo photochemical dimerization .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?
- Methodological Answer : Anomalous splitting may arise from restricted rotation of the diisopropyl groups or fluorine-induced deshielding. Perform VT-NMR (variable temperature) to assess dynamic effects. Compare experimental data with DFT-calculated chemical shifts (using Gaussian or ORCA software). For ambiguous peaks, use NOESY to confirm spatial proximity between substituents .
Q. What strategies address low regioselectivity during diisopropyl group introduction?
- Methodological Answer : Steric effects dominate regioselectivity. Use bulky ligands (e.g., P(t-Bu)₃ ) in palladium-catalyzed reactions to favor less hindered positions. Alternatively, employ directed ortho-metalation (DoM) with TBS as a directing group. Optimize solvent polarity (e.g., toluene vs. DMF) to alter transition state accessibility.
- Table 2 : Regioselectivity Screening
| Ligand | Solvent | Temp (°C) | Major Product Ratio |
|---|---|---|---|
| PPh₃ | Toluene | 110 | 3:1 (para:meta) |
| P(t-Bu)₃ | DMF | 100 | 8:1 (para:meta) |
Q. How can computational methods predict carboxaldehyde reactivity in nucleophilic additions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model the LUMO distribution of the carboxaldehyde. High LUMO density at the carbonyl carbon indicates susceptibility to nucleophilic attack. Compare activation energies for reactions with amines vs. Grignard reagents. Validate predictions with kinetic studies (e.g., UV-Vis monitoring of imine formation) .
Q. What analytical approaches identify byproducts from TBS deprotection?
- Methodological Answer : Use HRMS to detect silanol byproducts (e.g., tert-butyldimethylsilanol, [M+H]+ = 161.12 Da). IR spectroscopy identifies Si–O stretching (∼1050 cm⁻¹) in residual TBS-protected material. For quantification, employ GC-MS with a Carbowax® 20M column to separate volatile siloxane derivatives.
Data Contradiction Analysis
- Example : Conflicting reports on carboxaldehyde stability in DMSO:
- Hypothesis : Trace water in DMSO accelerates hydrolysis.
- Resolution : Conduct Karl Fischer titration to measure water content. Compare stability in anhydrous vs. wet DMSO via 1H NMR (aldehyde proton at ~10 ppm). Use deuterated DMSO for long-term storage studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
